6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
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Overview
Description
“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole” is a chemical compound with the empirical formula C14H18BNO4 . It has a molecular weight of 275.11 . The compound is solid in form .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Molecular Structure Analysis
The SMILES string of the compound isCC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C)
. This provides a textual representation of the compound’s structure. Chemical Reactions Analysis
As mentioned earlier, the compound can be synthesized through borylation and hydroboration reactions . Further details about specific reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 275.11 . The SMILES string isCC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C)
.
Scientific Research Applications
1. Crystal Structure and Vibrational Properties Studies
Wu et al. (2021) synthesized compounds including 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole derivatives and characterized their structure using various spectroscopy methods. The single crystals were confirmed by X-ray diffraction, and the molecular structures were optimized using Density Functional Theory (DFT) calculations. This research is significant for understanding the molecular and crystal structure of such compounds, which is crucial for their application in scientific research (Wu, Chen, Chen, & Zhou, 2021).
2. Synthesis and DFT Study of Boric Acid Ester Intermediates
In another study by Huang et al. (2021), boric acid ester intermediates with benzene rings, including derivatives of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole, were synthesized. The structures were confirmed using FTIR, NMR, and mass spectrometry. Single crystals were measured by X-ray diffraction, and their molecular structures were calculated using DFT. This study provides insights into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
3. Use in Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds with 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole. These compounds were used for the detection of hydrogen peroxide (H2O2), displaying various fluorescence responses. This research highlights the application of these compounds in developing sensitive and selective probes for biological and chemical analyses (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).
4. Microwave-Assisted Synthesis for Heteroaryl-Linked Benzimidazoles
Rheault, Donaldson, and Cheung (2009) demonstrated the microwave-assisted synthesis of N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. These compounds, derived from 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole, facilitate the creation of heteroaryl-substituted benzimidazoles, a class of compounds with significant potential in medicinal chemistry (Rheault, Donaldson, & Cheung, 2009).
properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKZCRRRPMENIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole | |
CAS RN |
1810038-58-4 |
Source
|
Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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